3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride

Description

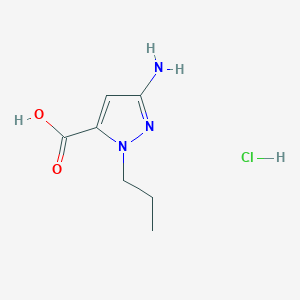

3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride is a pyrazole derivative characterized by a propyl substituent at the 1-position, an amino group at the 3-position, and a carboxylic acid moiety at the 5-position, with a hydrochloride counterion enhancing its solubility. The hydrochloride salt form improves bioavailability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-amino-2-propylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-2-3-10-5(7(11)12)4-6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKYBHGBLPXUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name, 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride , reflects its substitution pattern: a propyl group at the pyrazole ring’s N1 position, an amino group at C3, and a carboxylic acid at C5, neutralized as a hydrochloride salt. Its molecular formula is C₇H₁₂ClN₃O₂ , with a molecular weight of 205.64 g/mol . The crystalline powder exhibits a purity of ≥95% (HPLC) and stability at room temperature, though it requires protection from moisture.

Synthetic Routes and Mechanistic Insights

Alkylation of Pyrazole-3-carboxylic Esters

Methodology and Limitations

Early methods involved alkylating pyrazole-3-carboxylic esters with propylating agents like n-propyl halides or dialkyl sulfates . For example, ethyl 3-aminopyrazole-5-carboxylate reacts with n-propyl bromide in the presence of a base (e.g., K₂CO₃) to yield the N-propylated derivative. However, this approach suffers from poor regioselectivity, producing mixtures of 1-propyl and 2-propyl isomers due to the pyrazole ring’s tautomerism. Chromatographic separation is often required, reducing overall yield and scalability.

Optimization Strategies

To mitigate isomer formation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) and polar aprotic solvents (e.g., DMF) have been employed. Despite these adjustments, yields rarely exceed 60%, making this route less favorable for industrial production.

Enolate-Mediated Cyclization with N-Alkylhydrazinium Salts

Reaction Mechanism

The patent US6297386B1 discloses a superior method using 2,4-diketocarboxylic esters (e.g., ethyl acetoacetate) and N-propylhydrazinium chloride . The process involves:

- Enolate Formation : Deprotonation of the diketocarboxylic ester with a strong base (e.g., NaH) in anhydrous THF.

- Cyclization : Reaction with N-propylhydrazinium salt at 0–5°C, inducing ring closure to form the pyrazole core.

- Hydrolysis : Acidic or basic hydrolysis of the ester to the carboxylic acid.

- Salt Formation : Treatment with HCl gas or aqueous HCl to precipitate the hydrochloride.

This route achieves >85% regioselectivity for the 1-propyl isomer, as the hydrazinium salt’s bulkiness favors attack at the less hindered carbonyl group.

Experimental Procedure

A representative synthesis (adapted from US6297386B1) proceeds as follows:

- Step 1 : Ethyl acetoacetate (10.0 g, 61.7 mmol) is added to NaH (1.5 eq) in THF at 0°C.

- Step 2 : N-Propylhydrazinium chloride (1.2 eq) is introduced portionwise, and the mixture is stirred for 12 h at 25°C.

- Step 3 : The intermediate ester is hydrolyzed with 6M HCl (20 mL) at reflux for 4 h.

- Step 4 : The product is isolated by filtration after cooling, yielding a white solid (82% yield, purity >95% by HPLC).

Alternative Pathways: Hydrazine Condensation

Direct Cyclocondensation

Condensing β-keto esters with propylhydrazine in ethanol under reflux offers a one-pot route. However, without hydrazinium salts, this method produces a 1:1 mixture of 1-propyl and 3-propyl isomers, necessitating costly resolutions.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate cyclocondensation. For instance, reacting ethyl 3-aminocrotonate with propylhydrazine at 150°C for 15 minutes achieves 75% conversion but still suffers from regioselectivity issues.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Alkylation of Esters | n-PrX, Base | 45–60% | Low (≈50:50) | Moderate |

| Enolate Cyclization | Diketocarboxylic ester, N-Pr hydrazinium salt | 75–85% | High (>85%) | High |

| Hydrazine Condensation | β-Keto ester, PrNHNH₂ | 60–70% | Low (≈50:50) | Low |

The enolate route emerges as the most industrially viable due to its high selectivity and compatibility with continuous flow reactors.

Purification and Characterization

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to 5-HT₄ receptor agonists and antispasmodic agents . For example, alkylation at the amino group yields derivatives with enhanced blood-brain barrier permeability.

Agrochemical Uses

In pesticides, its pyrazole core chelates transition metals, disrupting insect neurotransmitter systems. Chlorination at C4 produces acaricides with broad-spectrum activity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride exhibits notable biological activities, primarily through its derivatives. The following table summarizes key therapeutic areas explored in recent studies:

Anticancer Activity

A study focused on the synthesis of pyrazole derivatives from this compound demonstrated significant anticancer properties. One derivative was identified as a potent inhibitor of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase with an IC50 value in the low micromolar range. Docking simulations indicated favorable binding at the colchicine site on tubulin, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

In vivo studies highlighted the anti-inflammatory effects of derivatives synthesized from this compound. These compounds were shown to reduce microglial activation and astrocyte proliferation in animal models of neuroinflammation. The results indicated that these derivatives could be promising candidates for treating neurodegenerative diseases characterized by inflammation .

Mechanism of Action

The mechanism of action of 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs from Pyrazole Derivatives

The compound shares structural homology with other pyrazole-based hydrochlorides, particularly those documented in pharmaceutical and chemical databases. Key comparisons include:

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7)

- Molecular Formula : C₈H₁₅ClN₄O

- Structural Differences: Amino Group Position: 4-amino vs. 3-amino in the target compound. N1 Substituent: Methyl vs. propyl. Functional Group: Carboxamide (CONH₂) vs. carboxylic acid (COOH).

Chlorodenafil (CAS 1058653-74-9)

- Molecular Formula : C₁₉H₂₁ClN₄O₃

- Structural Differences :

- Core Heterocycle : Pyrazolo[4,3-d]pyrimidin-7-one vs. pyrazole.

- Substituents : Chloroacetyl and ethoxyphenyl groups vs. propyl and carboxylic acid.

- Implications: The complex heterocyclic system in Chlorodenafil suggests PDE5 inhibitory activity (akin to sildenafil), whereas the simpler pyrazole core of the target compound may target distinct enzymes or receptors.

Physicochemical and Pharmacokinetic Properties

| Property | 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid HCl | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl | Chlorodenafil |

|---|---|---|---|

| Molecular Weight | ~220.68 g/mol | ~218.69 g/mol | ~404.85 g/mol |

| Solubility (aq.) | High (carboxylic acid + HCl) | Moderate (carboxamide + HCl) | Low (lipophilic core) |

| logP (Predicted) | ~0.5 | ~1.2 | ~3.8 |

| Ionization | Carboxylic acid (pKa ~2-3) + HCl | Carboxamide (neutral) + HCl | Weak base (pKa ~6-7) |

- Key Observations: The carboxylic acid group in the target compound increases aqueous solubility but may limit blood-brain barrier penetration compared to Chlorodenafil’s lipophilic structure.

Biological Activity

3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride (APPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

APPC has the molecular formula CHClNO and a molecular weight of 205.64 g/mol. The presence of an amino group, a propyl chain, and a carboxylic acid functional group within the pyrazole ring structure enhances its solubility and stability, making it suitable for various applications in organic synthesis and drug development .

The biological activity of APPC is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions with active sites, potentially leading to the inhibition or modulation of enzyme activity. These interactions can vary based on the specific biological context .

Antimicrobial Activity

Preliminary studies suggest that APPC may possess significant antimicrobial properties , exhibiting both antibacterial and antifungal activities. For instance, it has shown efficacy against various bacterial strains, which positions it as a candidate for further investigation in treating infections .

Anticancer Activity

Research into the anticancer properties of APPC has revealed promising results. A study highlighted its potential against several cancer cell lines, demonstrating cytotoxic effects with IC values in the low micromolar range. For example:

These findings indicate that APPC can inhibit cell growth effectively, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have explored the biological effects of APPC:

- Cytotoxicity Against Hep-2 Cells : A derivative of APPC demonstrated significant cytotoxicity against Hep-2 cancer cells with an IC value of 3.25 mg/mL .

- Inhibition Studies : Another study evaluated various derivatives of pyrazoles related to APPC for their ability to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase, indicating a mechanism for its anticancer effects .

Comparative Analysis with Similar Compounds

APPC's unique structural features distinguish it from other pyrazole derivatives. The following table summarizes key comparisons with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 26308-42-9 | Contains an ethyl group instead of propyl |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 10220063 | Has an amide functional group at position 4 |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 13975599 | Methyl substitution at position 1 |

The distinct substitution pattern in APPC contributes to its specific chemical reactivity and biological activity compared to these similar compounds .

Q & A

Q. Q: What are the standard synthetic routes for 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride?

The compound is typically synthesized via cyclization reactions. A common approach involves reacting 3-amino-1-propyl-1H-pyrazole with hydrochloric acid under mild conditions (e.g., ethanol or water as solvents) to form the hydrochloride salt. Gentle heating facilitates product formation, followed by purification through recrystallization or column chromatography .

Advanced Synthesis Optimization

Q. Q: How can reaction parameters be optimized to improve yield and purity?

Key parameters include:

- Solvent selection : Polar solvents like ethanol enhance solubility of intermediates.

- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., decomposition of the amino group).

- Acid concentration : Excess HCl ensures complete salt formation but requires neutralization post-reaction.

Advanced purification methods, such as preparative HPLC or fractional crystallization, are recommended for isolating high-purity batches .

Basic Structural Characterization

Q. Q: What analytical techniques are essential for confirming the compound’s structure?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., using SHELX software for refinement) .

- NMR spectroscopy : and NMR identify proton environments and carboxylate/amine functional groups.

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for the hydrochloride adduct) .

Advanced Crystallographic Challenges

Q. Q: How are crystallographic data contradictions resolved for this compound?

Discrepancies in unit cell parameters or hydrogen-bonding patterns can arise due to polymorphism or solvent inclusion. Using SHELXL for refinement, researchers can apply restraints for disordered regions and validate models against Fo-Fc maps. High-resolution data (≤1.0 Å) and twin-law analysis are critical for resolving ambiguities .

Basic Reactivity and Functionalization

Q. Q: What reactions are feasible at the amino and carboxylic acid groups?

- Amino group : Participates in nucleophilic substitutions (e.g., acylation with acyl chlorides) or Schiff base formation.

- Carboxylic acid : Forms esters via Fischer esterification or amides using coupling agents like EDC/HOBt.

Controlled pH (4–6) is crucial to avoid protonation of the amino group during reactions .

Advanced Regioselectivity in Substitution

Q. Q: How does the propyl substituent influence regioselectivity in electrophilic substitutions?

The electron-donating propyl group directs electrophiles to the pyrazole ring’s C-4 position. However, steric hindrance from the propyl chain can reduce reactivity at C-5. Computational modeling (DFT) and kinetic studies are recommended to predict and validate reaction pathways .

Biological Activity Screening

Q. Q: What methodologies are used to assess enzyme inhibition or receptor binding?

- In vitro assays : Fluorescence-based assays (e.g., trypsin-like protease inhibition) with IC determination.

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to target receptors.

- Molecular docking : Preliminary screening using PyMol or AutoDock to identify potential binding pockets .

Stability and Storage

Q. Q: What conditions prevent degradation during storage?

The compound is hygroscopic; store desiccated at –20°C under inert gas (N or Ar). Aqueous solutions should be buffered at pH 5–6 to prevent decarboxylation. Monitor stability via periodic HPLC-UV analysis .

Analytical Method Development

Q. Q: How are trace impurities quantified in synthesized batches?

- HPLC-DAD : Use a C18 column with 0.1% TFA in acetonitrile/water gradient (detection at 254 nm).

- LC-MS/MS : Identifies impurities at ppm levels by comparing fragmentation patterns to reference standards .

Interdisciplinary Applications

Q. Q: How is this compound applied in drug discovery workflows?

It serves as a scaffold for:

- Fragment-based drug design : Optimizing pharmacokinetic properties via substituent modification.

- Prodrug synthesis : Esterification of the carboxylic acid to enhance bioavailability.

Cross-disciplinary studies often integrate synthetic chemistry with in vitro bioassays and ADMET profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.